molecular formula C9H17NO B12675331 6-Methyl-1-oxa-4-azaspiro(4.5)decane CAS No. 83522-06-9

6-Methyl-1-oxa-4-azaspiro(4.5)decane

Katalognummer: B12675331
CAS-Nummer: 83522-06-9
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: RDILRQSMRVDSEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1-oxa-4-azaspiro(4.5)decane is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-oxa-4-azaspiro(4.5)decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable linear precursor containing both oxygen and nitrogen functionalities . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-1-oxa-4-azaspiro(4.5)decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6-Methyl-1-oxa-4-azaspiro(4.5)decane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-1-oxa-4-azaspiro(4.5)decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-1-oxa-4-azaspiro(4.5)decane is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

83522-06-9

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

6-methyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8,10H,2-7H2,1H3

InChI-Schlüssel

RDILRQSMRVDSEG-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCC12NCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.